Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C11H11ClN2O2S and a molecular weight of 270.74 . It is a derivative of thieno[2,3-b]pyridine .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives involves several steps. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thieno[2,3-b]pyridine core with methyl, amino, and carboxylate substituents . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-b]pyridine derivatives can be quite diverse, depending on the specific substituents present on the molecule. For example, the reaction of Grignard reagents with pyridine N-oxides can lead to the formation of 2-substituted pyridines .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate and its derivatives are pivotal in the synthesis of complex heterocyclic compounds. These molecules serve as key intermediates in the construction of pyridothienopyrimidines, a class of compounds with diverse biological activities. A notable process involves the Thorpe-Ziegler reaction, facilitating the synthesis of various substituted pyridothienopyrimidines, including those with potential therapeutic applications (Medvedeva et al., 2010). Additionally, these compounds engage in reactions leading to the formation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing their versatility in synthetic organic chemistry (Bakhite et al., 2005).
Antitumor Activity
The derivatives of this compound have been explored for their antitumor properties. Research indicates that certain derivatives exhibit growth inhibitory activity against tumor cell lines, such as MCF-7, NCI-H460, and A375-C5. These compounds have shown promising results in altering cell cycle distribution and inducing apoptosis in cancer cells, highlighting their potential in cancer therapy (Queiroz et al., 2011).
Antimicrobial and Insecticidal Applications
This compound derivatives have also been investigated for antimicrobial and insecticidal activities. Synthesis and testing of new pyridothienopyrimidines and pyridothienotriazines have demonstrated their efficacy against various microorganisms, suggesting their utility in developing new antimicrobial agents (Abdel-rahman et al., 2002). Furthermore, pyridine derivatives synthesized from these compounds have shown significant toxicity against the cowpea aphid, Aphis craccivora Koch, indicating their potential as insecticides (Bakhite et al., 2014).
Properties
IUPAC Name |
methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-4-6-8(13)9(11(15)16-3)17-10(6)14-5(2)7(4)12/h13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTCTCKMHGNWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.